molecular formula C19H30N2O2 B4997138 2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B4997138
M. Wt: 318.5 g/mol
InChI Key: BRKKAZISMROISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the family of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of 2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve mood and reduce anxiety. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is its low toxicity, which makes it a relatively safe compound to work with in lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol. These include further studies on its potential therapeutic applications in various fields of medicine, as well as studies on its mechanism of action and its effects on various neurotransmitters in the brain. Additionally, there may be potential applications for this compound in the field of drug delivery, as it has been shown to have good penetration into the central nervous system.

Synthesis Methods

The synthesis of 2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 4-ethoxybenzyl chloride with cyclobutylamine in the presence of a base. The resulting intermediate is then reacted with piperazine in the presence of a reducing agent to yield the final product.

Scientific Research Applications

2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.

properties

IUPAC Name

2-[4-cyclobutyl-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-2-23-19-8-6-16(7-9-19)14-20-11-12-21(17-4-3-5-17)15-18(20)10-13-22/h6-9,17-18,22H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKKAZISMROISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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